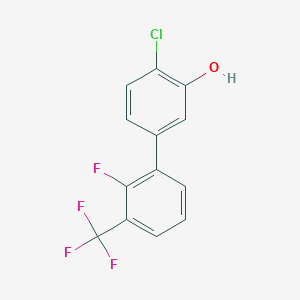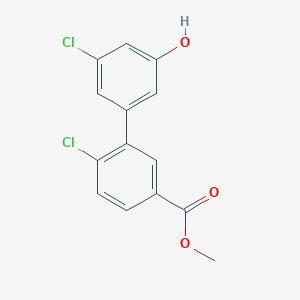
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% (2C5MAPP) is a phenol derivative with a wide range of applications in the scientific research field. It is a colorless solid with a melting point of 110-112 °C and a molecular weight of 265.62 g/mol. 2C5MAPP is used as a reagent in organic synthesis and as a reactant in various biochemical and physiological studies. The compound has been extensively studied in recent years, due to its unique properties and potential applications in the scientific research field.
Mechanism of Action
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% is an electron-rich compound that can act as an electron-donor in redox reactions. The compound can also act as a Lewis acid, forming complexes with electron-rich molecules. In addition, 2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% can act as a catalyst for the formation of polymers.
Biochemical and Physiological Effects
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to possess anti-inflammatory and antioxidant properties. In addition, 2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% has been shown to possess anti-cancer and anti-tumor properties.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% has a number of advantages for use in lab experiments. The compound is relatively inexpensive and readily available. In addition, the compound is highly soluble in a variety of organic solvents, making it easy to work with in the lab. The compound is also stable at room temperature, making it suitable for long-term storage.
One of the main limitations of 2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% is its sensitivity to light. The compound can be easily degraded by exposure to light, making it unsuitable for experiments that require extended exposure to light. In addition, the compound is toxic and should be handled with care.
Future Directions
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% has a wide range of potential applications in the scientific research field. The compound could be used to develop new drugs and agrochemicals, as well as new materials for use in biotechnology and nanotechnology. The compound could also be used in the development of new catalysts and polymerization processes. In addition, the compound could be used to develop new methods for the synthesis of organic compounds. Finally, 2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% could be used in the development of new analytical methods for the detection and quantification of various compounds.
Synthesis Methods
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% can be synthesized by a two-step reaction. The first step involves the reaction of 2-chloro-5-methylphenol with 3-methylsulfonylaminophenol in the presence of an acid catalyst. The second step involves the conversion of the intermediate product to 2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% by reaction with anhydrous sodium acetate. The overall yield of the reaction is typically >95%.
Scientific Research Applications
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a reactant in various biochemical and physiological studies, and as a catalyst for the formation of polymers. The compound is also used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes.
properties
IUPAC Name |
N-[3-(4-chloro-3-hydroxyphenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-19(17,18)15-11-4-2-3-9(7-11)10-5-6-12(14)13(16)8-10/h2-8,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFJACBZOBGAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686180 |
Source


|
| Record name | N-(4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol | |
CAS RN |
1262001-88-6 |
Source


|
| Record name | N-(4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)

![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)
![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)





